Benodanil

Description

Properties

IUPAC Name |

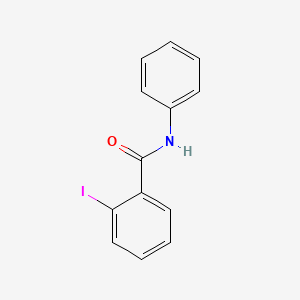

2-iodo-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOZMWRYMKECFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041623 | |

| Record name | Benodanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15310-01-7 | |

| Record name | Benodanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15310-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benodanil [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015310017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzanilide, 2-iodo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benodanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benodanil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENODANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/993ANP6B3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mode of Action of Benodanil Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benodanil is a systemic fungicide belonging to the benzanilide chemical class.[1][2] Its fungicidal activity stems from its specific inhibition of mitochondrial respiration in target fungi. This document provides a detailed technical overview of the mode of action of benodanil, including its biochemical target, the consequences of its inhibitory action, quantitative efficacy data, and representative experimental protocols for its study.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary mode of action of benodanil is the disruption of the mitochondrial electron transport chain (ETC) at Complex II, also known as succinate dehydrogenase (SDH) or succinate:ubiquinone oxidoreductase (SQR).[1][2] This enzyme complex is a critical component of cellular respiration, playing a dual role in both the tricarboxylic acid (TCA) cycle and the ETC.

Benodanil is classified as a Succinate Dehydrogenase Inhibitor (SDHI), placing it in FRAC (Fungicide Resistance Action Committee) Group 7.[3] These fungicides act by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding action physically obstructs the natural substrate, ubiquinone (coenzyme Q), from docking with the enzyme.[4][5]

The inhibition of ubiquinone reduction by benodanil effectively halts the transfer of electrons from succinate to the remainder of the electron transport chain. This disruption has two major downstream consequences for the fungal cell:

-

Cessation of ATP Synthesis: The flow of electrons through the ETC is the driving force for ATP production via oxidative phosphorylation. By blocking this flow at Complex II, benodanil severely impairs the cell's ability to generate energy in the form of ATP.

-

Interruption of the TCA Cycle: SDH catalyzes the oxidation of succinate to fumarate within the TCA cycle.[6] Inhibition by benodanil leads to an accumulation of succinate, disrupting the cycle and depriving the cell of essential metabolic intermediates.[7]

The combined effect of energy depletion and metabolic disruption ultimately leads to the cessation of fungal growth and cell death.

Quantitative Data: Efficacy and Inhibition

The following table summarizes the available quantitative data on the efficacy of benodanil against Rhizoctonia solani, a susceptible fungal pathogen. The data is compared with more recently synthesized benodanil-heterocyclic carboxamide hybrids to provide context.

| Compound | Target Organism | EC₅₀ (mg/L) | IC₅₀ (mg/L) | Reference |

| Benodanil | Rhizoctonia solani | 6.38 | 62.02 | [8][9][10] |

| Hybrid Compound 17 | Rhizoctonia solani | 6.32 | 52.58 | [8][9][10] |

| Hybrid Compound 18 | Rhizoctonia solani | 6.06 | 56.86 | [8][9][10] |

-

EC₅₀ (Median Effective Concentration): The concentration of the fungicide that inhibits the growth of the fungal population by 50%. A lower EC₅₀ value indicates higher antifungal activity.

-

IC₅₀ (Median Inhibitory Concentration): The concentration of the fungicide required to inhibit the activity of the target enzyme (Succinate Dehydrogenase) by 50%.

Experimental Protocols

Protocol for In Vitro Fungal Growth Inhibition Assay (EC₅₀ Determination)

This protocol describes a method to determine the concentration of benodanil that inhibits fungal mycelial growth by 50%.

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

-

Fungicide Stock Solution: Prepare a stock solution of benodanil in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Serial Dilutions: Create a series of benodanil dilutions from the stock solution.

-

Media Amendment: Add the benodanil dilutions to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 50, 100 mg/L). A control plate should be prepared containing only the solvent (DMSO) at the same concentration used in the treatment plates.

-

Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the growing edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani) onto the center of each plate.

-

Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate has reached a specified diameter.

-

Calculation: Calculate the percentage of growth inhibition for each concentration relative to the control. The EC₅₀ value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration and fitting a dose-response curve.

Protocol for Succinate Dehydrogenase (SDH) Inhibition Assay (IC₅₀ Determination)

This protocol outlines a method to measure the direct inhibitory effect of benodanil on SDH activity.

-

Mitochondria Isolation:

-

Grow the fungal mycelia in a liquid medium (e.g., Potato Dextrose Broth).

-

Harvest the mycelia by filtration and wash with a buffer solution.

-

Disrupt the fungal cells using a method such as grinding with glass beads or a cell fractionator in a mannitol-based grinding medium.[11]

-

Isolate the mitochondria from the cell debris through differential centrifugation.[11]

-

-

Enzyme Activity Assay:

-

The assay mixture should contain a buffer (e.g., potassium phosphate buffer), succinate (as the substrate), an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCIP), and coenzyme Q.[4][12]

-

Add varying concentrations of benodanil (dissolved in a solvent like DMSO) to the reaction mixture. A control reaction should contain only the solvent.

-

Initiate the reaction by adding the isolated mitochondrial suspension.

-

Monitor the reduction of the electron acceptor over time spectrophotometrically. For DCIP, this is observed as a decrease in absorbance at 600 nm.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each benodanil concentration.

-

Determine the percentage of inhibition relative to the control reaction.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the benodanil concentration and fitting the data to a suitable inhibition curve.

-

Visualizations

Signaling and Metabolic Pathways

Caption: Benodanil inhibits Complex II (SDH), blocking electron flow from succinate to Coenzyme Q.

Experimental Workflows

Caption: Workflow for determining the IC₅₀ of benodanil on succinate dehydrogenase (SDH).

Caption: Workflow for determining the EC₅₀ of benodanil against fungal mycelial growth.

References

- 1. Benodanil (Ref: BAS 3170) [sitem.herts.ac.uk]

- 2. Benodanil | C13H10INO | CID 27195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. extensionaus.com.au [extensionaus.com.au]

- 4. Mode of Action of Oxathiin Systemic Fungicides V. Effect on Electron Transport System of Ustilago maydis and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carboxin - Wikipedia [en.wikipedia.org]

- 6. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytopathology 1970 | Mode of Action of Oxathiin Systemic Fungicides. I. Effect of Carboxin and Oxycarboxin on the General Metabolism of Several Basidiomycetes [apsnet.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Evaluation of Novel Benodanil-Heterocyclic Carboxamide Hybrids as a Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel Benodanil-Heterocyclic Carboxamide Hybrids as a Potential Succinate Dehydrogenase Inhibitors [agris.fao.org]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Mode of action of oxathiin systemic fungicides. V. Effect on electron transport system of Ustilago maydis and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Mechanism of Benodanil as a Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benodanil is a systemic fungicide belonging to the benzanilide chemical class. Its primary mode of action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC) in fungi. By disrupting cellular respiration and energy production, benodanil effectively controls a range of fungal pathogens. This technical guide provides a comprehensive overview of the core mechanism of benodanil as a succinate dehydrogenase inhibitor (SDHI), presenting quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visual representations of the key pathways and workflows involved. Although now considered largely obsolete, the study of benodanil's mechanism provides valuable insights into the broader class of SDHI fungicides.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

Benodanil exerts its fungicidal effect by targeting and inhibiting the enzyme succinate dehydrogenase (SDH). SDH is a heterotetrameric protein complex embedded in the inner mitochondrial membrane, composed of four subunits: SdhA, SdhB, SdhC, and SdhD. It plays a dual role in cellular metabolism:

-

Tricarboxylic Acid (TCA) Cycle: SDH catalyzes the oxidation of succinate to fumarate.

-

Electron Transport Chain (ETC): It transfers electrons from succinate to the quinone pool (ubiquinone), which then shuttles them to Complex III.

Benodanil is a ubiquinone-binding site inhibitor. Molecular docking studies suggest that benodanil and its derivatives fit into the ubiquinone binding pocket, a cavity formed by the SdhB, SdhC, and SdhD subunits. By occupying this site, benodanil physically obstructs the binding of the natural substrate, ubiquinone, thereby blocking the transfer of electrons from the iron-sulfur clusters in the SdhB subunit to the quinone pool.

This inhibition of electron flow has two major consequences:

-

Disruption of the TCA Cycle: The blockage of succinate oxidation leads to an accumulation of succinate within the mitochondrial matrix.[1][2] This accumulation can have significant downstream metabolic effects, including the potential for reverse electron transport at Complex I, leading to the generation of reactive oxygen species (ROS).[3]

-

Inhibition of Cellular Respiration: The interruption of the electron transport chain at Complex II severely curtails the production of ATP through oxidative phosphorylation, depriving the fungal cell of its primary energy source.

The overall effect is a cessation of fungal growth and, ultimately, cell death.

Quantitative Data on Inhibitory Activity

The inhibitory potency of benodanil against succinate dehydrogenase has been quantified, primarily through the determination of IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values. The available data is predominantly for the fungus Rhizoctonia solani.

| Parameter | Fungus | Value | Reference |

| IC50 | Rhizoctonia solani (SDH enzyme) | 62.02 mg/L | [4][5] |

| EC50 | Rhizoctonia solani (mycelial growth) | 6.38 mg/L | [4][5] |

Note: The difference between the IC50 (in vitro enzyme inhibition) and EC50 (in vivo fungal growth inhibition) values may be attributed to factors such as cellular uptake, metabolism, and transport of the compound to the target site within the fungal cell.

Information on the cross-resistance of benodanil with other SDHIs is limited. However, studies on other SDHIs have shown that mutations in the genes encoding the SdhB, SdhC, and SdhD subunits can confer resistance. For instance, a P225F mutation in the SdhB subunit of Botrytis cinerea has been shown to confer resistance to benodanil.[6] This highlights the potential for cross-resistance among different chemical classes of SDHIs that share the same binding region.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of benodanil and other SDHIs.

Isolation of Fungal Mitochondria

This protocol is adapted from methodologies used for isolating mitochondria from filamentous fungi for enzyme assays.[4]

-

Fungal Culture: Inoculate the desired fungal species (e.g., Rhizoctonia solani) in a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate with shaking for several days to obtain sufficient mycelial mass.

-

Harvesting and Cell Disruption: Harvest the mycelia by vacuum filtration. Freeze the mycelial pads in liquid nitrogen and grind them to a fine powder using a mortar and pestle.

-

Homogenization: Resuspend the powdered mycelia in an ice-cold mitochondrial extraction buffer (e.g., 0.5 M sucrose, 10 mM KH2PO4, 10 mM KCl, 10 mM MgCl2, 0.2 mM EDTA, 2 mM PMSF, pH 7.2).

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 5,000 x g) for 10 minutes at 4°C to pellet cell debris. Repeat this step with the supernatant.

-

Transfer the resulting supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

-

-

Washing and Resuspension: Discard the supernatant and gently resuspend the mitochondrial pellet in the extraction buffer.

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA protein assay. Store the mitochondrial preparation at -80°C until use.

Succinate Dehydrogenase (SDH) Activity Assay and IC50 Determination

This protocol describes a common spectrophotometric method for measuring SDH activity and determining the IC50 value of an inhibitor.[4][7][8]

-

Reagent Preparation:

-

Assay Buffer: 50 mM phosphate buffer (pH 7.2) containing 250 mM sucrose and 3 mM NaN3 (to inhibit cytochrome c oxidase).

-

Substrate Solution: 1 M Succinate solution.

-

Electron Acceptor Solution: Dichlorophenolindophenol (DCPIP) solution (e.g., 5 mM).

-

Quinone Solution: 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Q0) solution (e.g., 50 mM in ethanol).

-

Inhibitor Stock Solution: Prepare a concentrated stock solution of benodanil in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the inhibitor.

-

-

Enzyme Activation: Pre-incubate the isolated mitochondria (diluted in extraction buffer) with 10 mM succinate at 30°C for 30 minutes to activate the enzyme.

-

Assay Reaction:

-

In a 96-well microplate, add the assay buffer.

-

Add the desired concentration of the benodanil dilution (and a solvent control).

-

Add the electron acceptor (DCPIP) and the quinone (Q0) to the wells.

-

Initiate the reaction by adding the pre-activated mitochondrial suspension to each well.

-

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance of DCPIP at 600 nm in a microplate reader at a constant temperature (e.g., 30°C). The rate of DCPIP reduction is proportional to the SDH activity.

-

Data Analysis:

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Mandatory Visualizations

Signaling Pathway of Benodanil-Induced SDH Inhibition

Caption: Mechanism of benodanil inhibition of succinate dehydrogenase and its downstream consequences.

Experimental Workflow for SDHI Screening and Resistance Monitoring

Caption: A typical experimental workflow for screening SDHI fungicides and monitoring for resistance.

References

- 1. Triggering tumorigenic signaling: Succinate dehydrogenase inhibitor (SDHi) fungicides induce oncometabolite accumulation and metabolic shift in human colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. plant-protection.net [plant-protection.net]

- 4. Synthesis and Biological Evaluation of Novel Benodanil-Heterocyclic Carboxamide Hybrids as a Potential Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Benodanil-Heterocyclic Carboxamide Hybrids as a Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. groundcover.grdc.com.au [groundcover.grdc.com.au]

- 7. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 8. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

Benodanil: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical and physical properties of Benodanil, an obsolete systemic anilide fungicide. The information is compiled from various scientific sources to support research and development activities. Benodanil is known for its role as a succinate dehydrogenase inhibitor (SDHI), disrupting the mitochondrial respiratory chain in fungi.[1] Although no longer in widespread use, its chemical characteristics and mode of action remain of interest for the development of new active compounds.

Chemical and Physical Properties

The following tables summarize the key chemical identifiers and physical properties of Benodanil. This data is crucial for understanding its behavior in various chemical and biological systems.

Table 1: Chemical Identification of Benodanil

| Identifier | Value | Source |

| IUPAC Name | 2-iodo-N-phenylbenzamide | [2][] |

| Common Name | Benodanil | [2] |

| CAS Number | 15310-01-7 | [2][][4][5] |

| Chemical Formula | C₁₃H₁₀INO | [1][2][][4][5] |

| Molecular Weight | 323.13 g/mol | [2][][4][5] |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I | [1][2] |

| InChI Key | LJOZMWRYMKECFF-UHFFFAOYSA-N | [1][2][] |

| Synonyms | 2-Iodobenzanilide, BAS 3170F, Calirus, Benefit | [2][][5][6] |

| Pesticide Type | Fungicide | [1] |

| Substance Groups | Anilide fungicide, Benzanilide fungicide | [1] |

Table 2: Physical and Chemical Properties of Benodanil

| Property | Value | Conditions | Source |

| Physical State | Colorless crystalline solid / White to off-white solid | Ambient | [1][4] |

| Melting Point | 137 °C | [1][][7][8] | |

| Boiling Point | 323.2 ± 25.0 °C (decomposes on heating) | at 760 mmHg | [][8] |

| Density | 1.7 g/mL / 1.697 ± 0.06 g/cm³ | [1][] | |

| Vapor Pressure | 0.01 mPa (<0.01 mPa) | at 20 °C | [1][7] |

| Water Solubility | 20 mg/L | at 20 °C, pH 7 | [1][7] |

| Solubility in DMSO | ≥ 2.5 mg/mL (7.74 mM); 100 mg/mL (309.47 mM) | [4] | |

| Solubility in Acetone | 401,000 mg/L | at 20 °C | [7] |

| Solubility in Ethanol | 77,000 mg/L | at 20 °C | [1] |

| Solubility in Chloroform | 93,000 mg/L | at 20 °C | [1] |

| Solubility in Ethyl Acetate | 120,000 mg/L | at 20 °C | [1] |

| Octanol-Water Partition Coefficient (log P) | 3.72 / 3.927 | at 20 °C, pH 7 | [1][6] |

| Henry's Law Constant | 1.6 x 10⁻⁴ Pa m³ mol⁻¹ | at 25 °C | [1] |

| Soil Degradation (Aerobic DT₅₀) | 25 days (typical field) | [1] | |

| Hydrolysis | Stable | [7] |

Experimental Protocols

This section details the methodologies for the synthesis of Benodanil and general procedures for determining its key physical properties.

Benodanil is synthesized via the formation of a benzanilide structure. The following protocol is a generalized representation based on common laboratory and industrial methods.[1][8]

Reaction: 2-Iodobenzoic acid + Aniline → 2-Iodo-N-phenylbenzamide (Benodanil)

Materials and Reagents:

-

2-Iodobenzoic acid

-

Aniline

-

Thionyl chloride or Phosgen (for activation of carboxylic acid)

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform)[1]

-

Tertiary amine base (e.g., Triethylamine)[1]

-

N,N-dimethylformamide (DMF) (catalyst)

Procedure:

-

Activation of 2-Iodobenzoic Acid:

-

Amide Formation:

-

Dissolve the resulting 2-iodobenzoyl chloride in an anhydrous solvent such as chloroform.

-

In a separate flask, dissolve aniline and a tertiary amine base (e.g., triethylamine, to act as an acid scavenger) in the same anhydrous solvent.

-

Slowly add the 2-iodobenzoyl chloride solution to the aniline solution under controlled temperature conditions (e.g., on an ice bath).

-

Stir the reaction mixture at room temperature for several hours (e.g., 6 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[9]

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with a dilute acid (e.g., 1N HCl) to remove excess aniline and base, followed by a dilute base (e.g., NaHCO₃ solution) to remove any unreacted acid, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude Benodanil product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain pure Benodanil.

-

Below is a workflow diagram illustrating this synthesis process.

Caption: General workflow for the laboratory synthesis of Benodanil.

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. The shake-flask method is a standard protocol for its determination.

Materials and Reagents:

-

Benodanil

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Water (HPLC grade, pre-saturated with n-octanol)

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

-

Glassware (e.g., separatory funnels or centrifuge tubes with screw caps)

Procedure:

-

Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.

-

Partitioning:

-

Accurately weigh a small amount of Benodanil and dissolve it in the n-octanol phase to create a stock solution.

-

Add a known volume of the Benodanil stock solution to a centrifuge tube.

-

Add a known volume of the water phase to the tube. The volume ratio of octanol to water can be varied (e.g., 1:1, 1:2, 2:1) to ensure accurate measurement.

-

Securely cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow equilibrium to be reached.

-

-

Phase Separation:

-

Centrifuge the mixture at a moderate speed to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the water phase.

-

Determine the concentration of Benodanil in each aliquot using a suitable and pre-calibrated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of Benodanil in the n-octanol phase to its concentration in the aqueous phase:

-

P = C_octanol / C_water

-

-

The log P is the base-10 logarithm of this value:

-

log P = log₁₀(P)

-

-

The experiment should be repeated at least three times to ensure reproducibility.

-

Mechanism of Action and Signaling Pathway

Benodanil's primary mode of action as a fungicide is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1] This disruption halts cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.

The diagram below illustrates the inhibitory effect of Benodanil on the mitochondrial respiratory chain.

Caption: Benodanil inhibits Complex II (SDH) in the electron transport chain.

References

- 1. Benodanil (Ref: BAS 3170) [sitem.herts.ac.uk]

- 2. Benodanil | C13H10INO | CID 27195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Benodanil [webbook.nist.gov]

- 6. Benodanil (CAS 15310-01-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. ars.usda.gov [ars.usda.gov]

- 8. Benodanil – Wikipedia [de.wikipedia.org]

- 9. Synthesis and Biological Evaluation of Novel Benodanil-Heterocyclic Carboxamide Hybrids as a Potential Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Benodanil (CAS No. 15310-01-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benodanil (CAS No. 15310-01-7) is a systemic fungicide belonging to the benzanilide class of chemicals.[1] Historically used for the control of rust diseases in various crops, it has since been largely superseded by newer agents.[1][2] Its mechanism of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme (EC 1.3.5.1), a key component of the mitochondrial electron transport chain in fungi.[2][3] This guide provides a comprehensive technical overview of Benodanil, including its chemical and physical properties, a detailed synthesis protocol, experimental procedures for the evaluation of its biological activity, and available toxicological data. The information is presented to support research and development activities in the fields of agriculture, mycology, and drug discovery.

Chemical and Physical Properties

Benodanil, chemically known as 2-iodo-N-phenylbenzamide, is a colorless crystalline solid.[1][4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 15310-01-7 | [4] |

| Molecular Formula | C₁₃H₁₀INO | [2] |

| Molecular Weight | 323.13 g/mol | [1] |

| IUPAC Name | 2-iodo-N-phenylbenzamide | [4] |

| Synonyms | 2-Iodobenzanilide, BAS 3170F, Calirus | [1] |

| Melting Point | 137 °C | [5] |

| Water Solubility | 20 mg/L (at 20 °C) | [6] |

| LogP (Octanol-Water Partition Coefficient) | 3.927 | [7] |

Synthesis of Benodanil

The synthesis of Benodanil is achieved through the formation of an amide bond between 2-iodobenzoic acid and aniline. A common laboratory-scale procedure involves the conversion of 2-iodobenzoic acid to its more reactive acyl chloride derivative, which is then reacted with aniline.

Experimental Protocol: Synthesis of 2-iodo-N-phenylbenzamide

Materials:

-

2-iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Aniline

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

Step 1: Synthesis of 2-iodobenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-iodobenzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid has completely dissolved.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-iodobenzoyl chloride is obtained as an oil or low-melting solid and can be used in the next step without further purification.

Step 2: Synthesis of 2-iodo-N-phenylbenzamide (Benodanil)

-

Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath (0 °C).

-

Dissolve the crude 2-iodobenzoyl chloride from Step 1 in dichloromethane and add it dropwise to the aniline solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield 2-iodo-N-phenylbenzamide as a colorless crystalline solid.

Caption: Synthesis workflow for Benodanil.

Biological Activity

Benodanil's primary biological activity is as a fungicide, specifically targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.

Antifungal Activity

The antifungal efficacy of Benodanil can be quantified using the mycelial growth rate method. This assay determines the concentration of the compound required to inhibit the growth of a fungal pathogen by 50% (EC₅₀).

Materials:

-

Pure cultures of test fungi (e.g., Rhizoctonia solani, Fusarium oxysporum, Alternaria tenuissima, Alternaria solani)

-

Potato Dextrose Agar (PDA) medium

-

Benodanil stock solution (e.g., in acetone or DMSO)

-

Aqueous Tween 60 (1%)

-

Sterile petri dishes (9 cm diameter)

-

Sterile cork borer (e.g., 5 mm diameter)

-

Incubator

Procedure:

-

Prepare a stock solution of Benodanil in a suitable solvent (e.g., acetone).

-

Prepare a series of dilutions of the Benodanil stock solution.

-

Add the appropriate volume of each Benodanil dilution to molten PDA medium to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

From a fresh culture of the test fungus, take a mycelial plug using a sterile cork borer and place it in the center of each PDA plate.

-

Incubate the plates at an appropriate temperature (e.g., 28 ± 1 °C) for a period sufficient for the mycelium in the control plate to reach the edge of the dish.

-

Measure the diameter of the fungal colony on each plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] × 100

-

Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.

-

-

Determine the EC₅₀ value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

Succinate Dehydrogenase (SDH) Inhibition

The direct inhibitory effect of Benodanil on its target enzyme, SDH, can be measured through an in vitro enzyme assay. This assay typically involves the isolation of mitochondria from the target fungus and measuring the rate of an SDH-catalyzed reaction in the presence and absence of the inhibitor.

Materials:

-

Fungal mycelia (e.g., Rhizoctonia solani)

-

Mitochondria isolation buffer

-

Assay buffer (e.g., potassium phosphate buffer)

-

Succinate (substrate)

-

Electron acceptors (e.g., 2,6-dichlorophenolindophenol (DCPIP) and phenazine methosulfate (PMS))

-

Benodanil stock solution

-

Spectrophotometer

Procedure:

-

Isolate mitochondria from the fungal mycelia using standard cell fractionation techniques.

-

Prepare a reaction mixture in a cuvette containing the assay buffer, succinate, and the electron acceptors.

-

Add a specific amount of the isolated mitochondrial suspension to the cuvette.

-

Initiate the reaction and monitor the reduction of the electron acceptor (e.g., the decrease in absorbance of DCPIP at 600 nm) over time using a spectrophotometer.

-

Repeat the assay with various concentrations of Benodanil added to the reaction mixture.

-

Calculate the rate of the enzymatic reaction for each concentration of Benodanil.

-

Determine the concentration of Benodanil that inhibits the enzyme activity by 50% (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Experimental workflows for biological assays.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of Benodanil.

Table 1: Antifungal Activity of Benodanil

| Fungal Species | EC₅₀ (mg/L) | Reference(s) |

| Rhizoctonia solani | 6.38 | [3] |

Table 2: Succinate Dehydrogenase Inhibition by Benodanil

| Fungal Species | IC₅₀ (mg/L) | Reference(s) |

| Rhizoctonia solani | 62.02 | [3] |

Mechanism of Action

Benodanil functions by inhibiting the succinate dehydrogenase (SDH) enzyme, which is Complex II in the mitochondrial electron transport chain.[2][3] SDH catalyzes the oxidation of succinate to fumarate, a crucial step in the citric acid cycle and cellular respiration.[8] By binding to the ubiquinone-binding site of the SDH complex, Benodanil disrupts the electron flow, leading to a depletion of cellular ATP and ultimately fungal cell death.[3]

Caption: Mechanism of action of Benodanil.

Toxicology

Benodanil is reported to be not highly toxic to mammals.[2] However, comprehensive toxicological data is limited as the compound is largely obsolete.

Table 3: Acute Toxicity of Benodanil

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | > 6400 mg/kg | [5] |

| LD₅₀ | Rat | Dermal | > 2000 mg/kg | [5] |

Conclusion

Benodanil is a historically significant fungicide with a well-defined mechanism of action targeting the succinate dehydrogenase enzyme. This technical guide provides a consolidated resource for researchers and professionals, offering detailed protocols for its synthesis and biological evaluation, along with a summary of its chemical, physical, and toxicological properties. While its agricultural use has declined, Benodanil remains a valuable tool compound for studies on fungal respiration, SDH inhibitors, and the development of new antifungal agents. The provided experimental methodologies can serve as a foundation for further research and comparative studies in these areas.

References

- 1. Benodanil (Ref: BAS 3170) [sitem.herts.ac.uk]

- 2. Benodanil | C13H10INO | CID 27195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of novel iodinated phenyl benzamides [lib.buet.ac.bd:8080]

- 4. CN117263810A - Method for preparing aniline compound and selective iodo aniline compound by reducing nitrobenzene - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Synthesis and Biological Evaluation of Novel Benodanil-Heterocyclic Carboxamide Hybrids as a Potential Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Benodanil: A Technical Guide to its Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and mechanism of action of the fungicide benodanil. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure

Benodanil, with the IUPAC name 2-iodo-N-phenylbenzamide, is an organic compound belonging to the benzanilide class of fungicides.[1][2] Its chemical structure consists of a benzamide core with an iodine atom at the 2-position of the benzoic acid ring and a phenyl group attached to the amide nitrogen.

The key structural details are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 2-iodo-N-phenylbenzamide | [1][2] |

| Chemical Formula | C₁₃H₁₀INO | [1][3][4][5] |

| Molecular Weight | 323.13 g/mol | [1][3][4][6][7] |

| CAS Number | 15310-01-7 | [1][3][4][5][6] |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I | [8] |

| InChI Key | LJOZMWRYMKECFF-UHFFFAOYSA-N | [5][6][8] |

Physicochemical and Fungicidal Properties

Benodanil is a white crystalline solid that is practically insoluble in water.[9] It was introduced as a systemic fungicide, particularly effective against rust diseases.[1] Although now considered obsolete for many agricultural applications, its mode of action as a succinate dehydrogenase inhibitor remains a subject of scientific interest.[8]

| Property | Value | Source |

| Melting Point | 137 °C / 143.6 °C | [6][9] |

| Boiling Point | 323.2±25.0°C at 760 mmHg | [6] |

| Solubility | Practically insoluble in water, Soluble in DMSO | [6][9] |

| LD₅₀ (oral, rat) | 6400 mg/kg | [9] |

| LD₅₀ (dermal, rat) | > 2000 mg/kg | [9] |

| EC₅₀ (against R. solani) | 6.38 mg/L | [1] |

| IC₅₀ (against SDH) | 62.02 mg/L |

Synthesis of Benodanil

There are two primary reported routes for the synthesis of benodanil. Both methods involve the formation of an amide bond between a derivative of 2-iodobenzoic acid and aniline.

Synthesis Route 1: From 2-Iodobenzoic Acid and Aniline

This is a direct amidation method where 2-iodobenzoic acid is activated and then reacted with aniline.

Caption: Synthesis of Benodanil from 2-Iodobenzoic Acid and Aniline.

-

Activation of 2-Iodobenzoic Acid: To a solution of 2-iodobenzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane), an activating agent such as thionyl chloride or a triphenylphosphine/iodine mixture is added.[1] The reaction is typically stirred at room temperature or slightly elevated temperatures until the conversion to the activated intermediate (e.g., 2-iodobenzoyl chloride) is complete.

-

Amidation: The activated intermediate is then reacted with aniline in the presence of a base, such as triethylamine, to neutralize the acid byproduct. The reaction mixture is stirred, typically at room temperature, for several hours.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure benodanil.

Synthesis Route 2: From Aniline and Phosgene

This alternative route involves the initial formation of phenylisocyanate from aniline, which then reacts with 2-iodobenzoic acid.[9]

Caption: Synthesis of Benodanil via Phenylisocyanate Intermediate.

A specific, detailed experimental protocol for this route for benodanil is not available. The following is a generalized procedure:

-

Formation of Phenylisocyanate: Aniline is reacted with phosgene in an inert solvent. This reaction is hazardous and requires specialized equipment and safety precautions.

-

Reaction with 2-Iodobenzoic Acid: The resulting phenylisocyanate is then reacted with 2-iodobenzoic acid. This reaction proceeds through an unstable carbamic acid-carboxylic acid anhydride intermediate.[9]

-

Decarboxylation and Product Formation: The unstable intermediate undergoes decarboxylation to form benodanil.[9]

-

Work-up and Purification: The purification procedure would be similar to that described in Route 1.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Benodanil's fungicidal activity stems from its ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[8] This inhibition disrupts cellular respiration, leading to the death of the fungal pathogen.

Caption: Benodanil inhibits Succinate Dehydrogenase (Complex II).

Experimental Protocol: Succinate Dehydrogenase Inhibition Assay (Generalized)

The following is a generalized protocol for determining the inhibitory effect of benodanil on succinate dehydrogenase, based on methods used for other SDH inhibitors.

-

Isolation of Mitochondria: Fungal mycelia are harvested and homogenized in an ice-cold isolation buffer. The homogenate is then subjected to differential centrifugation to isolate the mitochondrial fraction.

-

SDH Activity Assay: The activity of SDH in the isolated mitochondria is measured spectrophotometrically. A common method involves monitoring the reduction of a dye, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate as the substrate and an artificial electron acceptor.

-

Inhibition Assay: The assay is performed in the presence of varying concentrations of benodanil (dissolved in a suitable solvent like DMSO). The rate of the reaction is measured and compared to a control without the inhibitor.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of benodanil. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and mechanism of action of benodanil. While benodanil itself is an older fungicide, the study of its properties and synthesis provides valuable insights for the development of new and more effective succinate dehydrogenase inhibitors. The provided generalized experimental protocols offer a starting point for researchers interested in the synthesis and biological evaluation of benodanil and related compounds. Further research to delineate specific and optimized synthesis protocols would be a valuable contribution to the field.

References

- 1. Synthesis and Biological Evaluation of Novel Benodanil-Heterocyclic Carboxamide Hybrids as a Potential Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Iodobenzamide Derivatives [lib.buet.ac.bd:8080]

- 3. Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Synthesis and Biological Evaluation of Novel Benodanil-Heterocyclic Carboxamide Hybrids as a Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of novel iodinated phenyl benzamides [lib.buet.ac.bd:8080]

- 9. Synthesis and antifungal activity of new N-isoxazolyl-2-iodobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Benodanil: A Technical Whitepaper on an Obsolete Systemic Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benodanil, a systemic fungicide belonging to the benzanilide chemical class, was once utilized for the control of rust diseases in various crops. Its mode of action involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi. Despite its initial efficacy, benodanil is now considered obsolete. This technical guide provides an in-depth analysis of benodanil, covering its chemical and physical properties, mechanism of action, synthesis, fungicidal spectrum, and toxicological and environmental fate profiles. Detailed experimental protocols and a discussion on the reasons for its obsolescence are also presented to offer a comprehensive understanding for researchers and professionals in the field of fungicide development.

Introduction

Benodanil (IUPAC name: 2-iodo-N-phenylbenzamide) is a systemic fungicide that was introduced for the control of various fungal pathogens, particularly rusts, on cereals and other crops.[1] As a member of the benzanilide group, its fungicidal activity stems from its ability to disrupt the fungal respiratory process.[2][3] This document serves as a detailed technical resource on benodanil, compiling available scientific data to provide a thorough understanding of its properties and the factors that led to its discontinuation in many regions.

Chemical and Physical Properties

A comprehensive summary of the chemical and physical properties of benodanil is presented in Table 1. This data is crucial for understanding its behavior in various environmental and biological systems.

Table 1: Chemical and Physical Properties of Benodanil

| Property | Value | Reference(s) |

| IUPAC Name | 2-iodo-N-phenylbenzamide | [4] |

| CAS Registry Number | 15310-01-7 | [5] |

| Molecular Formula | C₁₃H₁₀INO | [6] |

| Molecular Weight | 323.13 g/mol | [6] |

| Physical State | Crystalline solid | [5] |

| Melting Point | 137 °C | [5] |

| Vapor Pressure | <0.01 mPa (at 20 °C) | [3][5] |

| Water Solubility | 20 mg/L (at 20 °C) | [3][5][7] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.72 | [3] |

| Henry's Law Constant | 1.6 x 10⁻⁴ Pa m³/mol (at 25 °C) | [3] |

Mode of Action: Succinate Dehydrogenase Inhibition

Benodanil's fungicidal activity is attributed to its role as a succinate dehydrogenase inhibitor (SDHI).[2][3] SDH, also known as Complex II, is a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH complex, benodanil blocks the oxidation of succinate to fumarate. This inhibition disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.

Caption: Mechanism of action of benodanil as a succinate dehydrogenase inhibitor.

Synthesis of Benodanil

Benodanil is synthesized through the formation of a benzanilide structure.[2][3] A common method involves the reaction of 2-iodobenzoic acid or its derivatives with aniline.[2][3] This reaction is typically facilitated by the use of solvents like chloroform and a base such as triethylamine to promote the coupling and ensure the stability of the final product.[2]

Caption: General synthesis pathway of benodanil.

Fungicidal Spectrum and Efficacy

Benodanil was primarily used to control rust diseases on a variety of crops, including cereals, vegetables, coffee, and ornamentals.[1] It also showed activity against loose smuts and bunt.[1] The efficacy of benodanil against specific fungal pathogens can be quantified by its EC₅₀ value, which is the concentration of the fungicide that inhibits 50% of the fungal growth.

Table 2: Fungicidal Efficacy of Benodanil

| Fungal Pathogen | EC₅₀ (mg/L) | Reference(s) |

| Rhizoctonia solani | 6.38 | [8] |

Toxicological Profile

The toxicological data for benodanil indicates a low acute toxicity profile for mammals. A summary of the available data is presented in Table 3.

Table 3: Toxicological Data for Benodanil

| Test | Species | Route | Value | Reference(s) |

| Acute Oral LD₅₀ | Rat | Oral | > 6400 mg/kg | [3] |

| Acute Oral LD₅₀ | Rat (male) | Oral | 6400 mg/kg | [7] |

Environmental Fate

Benodanil is considered to be not persistent in soil systems and is not expected to leach into groundwater based on its chemical properties.[1] It has moderate aqueous solubility and low volatility.[1][3]

Table 4: Environmental Fate Data for Benodanil

| Parameter | Value | Interpretation | Reference(s) |

| Hydrolysis | Stable | Not readily degraded by water | [5] |

| Soil Persistence | Not persistent | Degrades in soil | [1] |

| Leaching Potential | Low | Unlikely to contaminate groundwater | [1] |

Reasons for Obsolescence

Caption: Factors contributing to the obsolescence of benodanil.

Experimental Protocols

Fungicide Efficacy Testing (General Protocol)

This protocol outlines a general method for assessing the in vitro efficacy of a fungicide like benodanil against a target fungal pathogen.

References

- 1. A growing threat: Investigating the high incidence of benzimidazole fungicides resistance in Iranian Botrytis cinerea isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.greenbook.net [assets.greenbook.net]

- 3. Benodanil (Ref: BAS 3170) [sitem.herts.ac.uk]

- 4. Pesticide residues in food 2005 [fao.org]

- 5. ars.usda.gov [ars.usda.gov]

- 6. Benodanil | C13H10INO | CID 27195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Synthesis and Biological Evaluation of Novel Benodanil-Heterocyclic Carboxamide Hybrids as a Potential Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fungicide Resistance and Fungicide Groups | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 10. extension.okstate.edu [extension.okstate.edu]

Benodanil: An In-depth Technical Guide to its Environmental Fate and Soil Persistence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and soil persistence of the obsolete fungicide benodanil. Due to its discontinued use, publicly available data is limited. This document synthesizes the available quantitative data, outlines plausible degradation pathways based on structurally related compounds, and describes representative experimental protocols as per international guidelines.

Executive Summary

Benodanil (2-iodo-N-phenylbenzamide) is a fungicide that is no longer in commercial use.[1] It is characterized by moderate aqueous solubility and low volatility.[1][2] In soil, benodanil is considered non-persistent, with microbial degradation being the primary dissipation route.[1] It is classified as slightly mobile in soil, suggesting a limited potential for leaching to groundwater.[1] This guide collates the available numerical data on its environmental behavior and outlines the likely metabolic pathways in soil.

Quantitative Data on Environmental Fate

Table 1: Soil Persistence of Benodanil

| Parameter | Value | Conditions | Source |

| Aerobic Soil Metabolism (DT₅₀) | 25 days | Typical Field | [1] |

| Aerobic Soil Metabolism (DT₅₀) | 25 days | Not Specified | M4 (GLEAMS Model database) via AERU[1] |

Table 2: Physicochemical Properties and Mobility of Benodanil

| Parameter | Value | Temperature (°C) | Source |

| Water Solubility | 20 mg/L | 20 | [2] |

| Vapor Pressure | <0.01 mPa | 20 | [2] |

| Henry's Law Constant | 1.6 x 10⁻⁴ Pa m³ mol⁻¹ | 25 | L3 via AERU[1] |

| Soil Adsorption Coefficient (Koc) | Data not available | - | - |

| Mobility Classification | Slightly mobile | - | [1] |

Table 3: Abiotic Degradation of Benodanil

| Parameter | Value/Rate | Conditions | Source |

| Aqueous Hydrolysis | Stable | Not Specified | [2] |

| Aqueous Photolysis | Data not available | - | - |

Experimental Protocols

Detailed experimental protocols for the specific studies cited for benodanil are not available in the public record. Therefore, this section describes a representative, standardized protocol for an aerobic soil metabolism study, based on established international guidelines such as those from the OECD (Organisation for Economic Co-operation and Development) and the EPA (Environmental Protection Agency).

Representative Aerobic Soil Metabolism Study Protocol (Based on OECD Guideline 307 & EPA OPPTS 835.4100)

Objective: To determine the rate and route of degradation of a test substance in soil under aerobic laboratory conditions.

Methodology:

-

Soil Selection: A minimum of three different soil types are typically used, representing a range of textures (e.g., sandy loam, clay loam), organic carbon content, and pH relevant to the intended use areas of the pesticide.[3] Soils are freshly collected and sieved (e.g., to <2 mm) to ensure homogeneity.

-

Test Substance: Radiolabeled (commonly ¹⁴C) benodanil would be used to facilitate tracking of the parent compound and its degradation products through the soil matrix and any volatile fractions.

-

Application: The test substance is applied to the soil samples at a concentration equivalent to the maximum recommended field application rate.[3] For a surface-applied chemical, this is calculated based on uniform incorporation into the top layer of soil (e.g., 2.5 to 10 cm).[3]

-

Incubation: The treated soil samples are maintained in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days.[3] A continuous flow of humidified, carbon dioxide-free air is passed through the incubation vessels to maintain aerobic conditions.

-

Trapping of Volatiles: The effluent air from the incubation vessels is passed through traps containing solutions (e.g., ethylene glycol for organic volatiles, potassium hydroxide for ¹⁴CO₂) to capture any volatile degradation products.[3]

-

Sampling and Analysis: Replicate soil samples are removed at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Soil is extracted using appropriate organic solvents.

-

The distribution of radioactivity between the soil extracts, unextracted soil residues, and volatile traps is determined using Liquid Scintillation Counting (LSC).

-

The extracts are analyzed using chromatographic techniques (e.g., High-Performance Liquid Chromatography - HPLC, Thin-Layer Chromatography - TLC) to separate the parent compound from its metabolites.

-

The identity of major degradation products (>10% of applied radioactivity) is confirmed using mass spectrometry (MS).

-

-

Data Analysis: The concentration of benodanil remaining at each time point is used to calculate the degradation kinetics, typically assuming first-order kinetics. The time taken for 50% of the initial concentration to dissipate (DT₅₀) is then determined. A mass balance is performed at each sampling interval to account for all applied radioactivity.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the plausible environmental fate of benodanil and a typical workflow for its study.

References

Methodological & Application

Application Notes and Protocols: Benodanil Succinate Dehydrogenase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benodanil is a systemic fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2][3] SDHIs act by disrupting the fungal mitochondrial respiratory chain, a critical pathway for cellular energy production.[4][5][6] Specifically, they target and inhibit the activity of succinate dehydrogenase (SDH), also known as Complex II, an enzyme complex that plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[4][5][6][7] The inhibition of SDH leads to a blockage of cellular respiration and ultimately, fungal cell death. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of Benodanil against succinate dehydrogenase.

Principle of the Assay

The activity of succinate dehydrogenase can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor. In this protocol, 2,6-dichlorophenolindophenol (DCPIP) is used as the electron acceptor.[8][9] SDH catalyzes the oxidation of succinate to fumarate. The electrons released during this reaction are transferred to DCPIP, causing it to be reduced and change color from blue to colorless. The rate of this color change, measured as a decrease in absorbance at 600 nm, is directly proportional to the SDH activity.[9] The presence of an inhibitor like Benodanil will decrease the rate of DCPIP reduction.

Mechanism of Action of Benodanil

Benodanil and other SDHI fungicides function by binding to the ubiquinone-binding site (Qp site) of the SDH enzyme complex. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site. By doing so, Benodanil effectively halts the transfer of electrons from the iron-sulfur clusters within SDH to the ubiquinone pool. This interruption of the electron transport chain disrupts ATP synthesis and leads to the accumulation of reactive oxygen species, ultimately causing fungal cell death.

Caption: Mechanism of Benodanil as an SDH inhibitor.

Quantitative Data

The inhibitory effect of a compound on an enzyme is often quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Organism | IC50 (mg/L) | Reference |

| Benodanil | Rhizoctonia solani | 62.02 | [1][2][3] |

Experimental Protocol

This protocol is adapted from general succinate dehydrogenase activity assays and should be optimized for the specific fungal species or enzyme source.

Materials and Reagents:

-

Mitochondrial fraction isolated from the target fungus (e.g., Rhizoctonia solani)

-

Benodanil (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Succinate (100 mM)

-

2,6-dichlorophenolindophenol (DCPIP) (2 mM)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 600 nm

Experimental Workflow:

Caption: Experimental workflow for the SDH inhibition assay.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Benodanil in DMSO. From this stock, prepare a series of dilutions to be tested.

-

Prepare the working solutions of potassium phosphate buffer, succinate, and DCPIP.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

150 µL of 50 mM potassium phosphate buffer (pH 7.4)

-

10 µL of the mitochondrial suspension

-

5 µL of the Benodanil dilution (or DMSO for the control)

-

-

Include a blank control containing all reagents except the mitochondrial suspension.

-

-

Pre-incubation:

-

Incubate the microplate at 25°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

To each well, add 20 µL of 100 mM succinate and 15 µL of 2 mM DCPIP to start the reaction.

-

Immediately place the microplate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each concentration of Benodanil and the control.

-

Determine the percentage of inhibition for each Benodanil concentration using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the Benodanil concentration and determine the IC50 value from the resulting dose-response curve.

-

Troubleshooting

-

High background absorbance: Ensure the blank control is properly prepared and subtracted from all readings. The mitochondrial suspension itself may have some absorbance.

-

Low signal: The concentration of the mitochondrial extract may be too low. Consider concentrating the extract or increasing the amount used in the assay. The activity of the enzyme can also decrease over time, so use freshly prepared extracts.

-

Precipitation of Benodanil: If Benodanil precipitates at higher concentrations, consider using a co-solvent or adjusting the final DMSO concentration in the assay (ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme).

Conclusion

This protocol provides a robust method for assessing the inhibitory activity of Benodanil against succinate dehydrogenase. The provided information on the mechanism of action and the experimental workflow will aid researchers in understanding and executing this assay. Accurate determination of the IC50 value is crucial for evaluating the potency of SDHI fungicides and for the development of new and effective crop protection agents.

References

- 1. Synthesis and Biological Evaluation of Novel Benodanil-Heterocyclic Carboxamide Hybrids as a Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Novel Benodanil-Heterocyclic Carboxamide Hybrids as a Potential Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. mdpi.com [mdpi.com]

- 9. Succinate Dehydrogenase (SDH) Activity Assay Kit - Elabscience® [elabscience.com]

Application Notes and Protocols for Benodanil Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benodanil is a benzanilide fungicide that functions as a succinate dehydrogenase inhibitor, disrupting the mitochondrial electron transport chain.[1][2] Its application in research, particularly in studies involving fungal biology, cellular respiration, and drug discovery, necessitates the accurate preparation and proper storage of stock solutions to ensure experimental reproducibility and integrity. These application notes provide a detailed protocol for the preparation of Benodanil stock solutions, guidance on storage conditions to maintain stability, and a summary of its relevant physicochemical properties.

Physicochemical Properties of Benodanil

A comprehensive understanding of Benodanil's properties is crucial for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀INO | [3][4] |

| Molecular Weight | 323.13 g/mol | [3][4][] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 137 °C | [][6] |

| Water Solubility | 20 mg/L (at 20 °C) | [6][7] |

| Solubility in DMSO | 100 mg/mL (309.47 mM) | [3] |

| Organic Solubility | Soluble in Acetone, Chloroform, Ethanol, and Ethyl Acetate.[6] |

Experimental Protocol: Preparation of a 100 mM Benodanil Stock Solution in DMSO

This protocol outlines the steps for preparing a 100 mM stock solution of Benodanil in dimethyl sulfoxide (DMSO). DMSO is the recommended solvent for achieving a high concentration stock solution.[3][][8]

Materials:

-

Benodanil powder (purity >98%)

-

Anhydrous or high-purity Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Optional: Ultrasonic bath

Procedure:

-

Pre-weighing Preparations: Ensure the analytical balance is calibrated and level. Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Weighing Benodanil: Carefully weigh out 32.31 mg of Benodanil powder and transfer it to a sterile microcentrifuge tube.

-

Adding Solvent: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the Benodanil powder.

-

Dissolution: Tightly cap the tube and vortex the solution until the Benodanil is completely dissolved. If dissolution is slow, gentle warming or sonication can be used to facilitate the process.[3] Visually inspect the solution to ensure there are no visible particles.

-

Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage and Stability of Benodanil Stock Solutions

Proper storage is critical to maintain the stability and activity of Benodanil stock solutions.

| Storage Temperature | Duration | Recommendations |

| -80°C | 6 months | Recommended for long-term storage.[3] |

| -20°C | 1 month | Suitable for short-term storage.[3][8] |

| 4°C | Days to weeks | For very short-term storage.[8] |

| Room Temperature | Not Recommended | Shipped at ambient temperature but not recommended for storage.[8] |

Key Storage Recommendations:

-

Store aliquots in a dark, dry place.[8]

-

Protect from light.

-

Use newly opened or anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]

-

For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[3]

Experimental Workflow and Signaling Pathway Diagrams

Workflow for Benodanil Stock Solution Preparation and Storage

Caption: Workflow for preparing a Benodanil stock solution.

Benodanil's Mechanism of Action: Inhibition of Succinate Dehydrogenase

Caption: Benodanil inhibits Complex II of the electron transport chain.

References

Laboratory Formulation of Benodanil for Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory formulation and use of Benodanil, a benzanilide fungicide, for research purposes. This document includes information on its chemical properties, preparation of stock and working solutions, and methodologies for in vitro antifungal assays.

Chemical and Physical Properties

Benodanil (2-iodo-N-phenylbenzamide) is a systemic fungicide that acts by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Benodanil

| Property | Value | Reference |

| IUPAC Name | 2-iodo-N-phenylbenzamide | [2] |

| CAS Number | 15310-01-7 | [2] |

| Molecular Formula | C₁₃H₁₀INO | [2] |

| Molecular Weight | 323.13 g/mol | [2] |

| Appearance | Solid powder | |

| Melting Point | 137 °C | |

| Solubility in Water (20°C) | 20 mg/L | [1] |

| Purity | Typically >98% |

Solubility Data

The solubility of Benodanil in common laboratory solvents is crucial for preparing appropriate formulations for various experimental needs. Quantitative solubility data is summarized in Table 2. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Table 2: Solubility of Benodanil in Common Laboratory Solvents

| Solvent | Solubility (g/L) | Temperature (°C) | Reference |

| Acetone | 401 | 20 | [1] |

| Ethyl acetate | 120 | 20 | [1] |

| Ethanol | 93 | 20 | [1] |

| Dimethyl sulfoxide (DMSO) | ≥ 100,000 (100 mg/mL) | Room Temperature | [3] |

Mechanism of Action: Succinate Dehydrogenase Inhibition

Benodanil's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[1] This inhibition disrupts the electron transport chain, leading to a cessation of ATP production and ultimately fungal cell death. The IC₅₀ value of Benodanil against the succinate dehydrogenase of Rhizoctonia solani has been reported to be 62.02 mg/L.

The following diagram illustrates the site of action of Benodanil within the mitochondrial electron transport chain.

Caption: Inhibition of Succinate Dehydrogenase by Benodanil.

Experimental Protocols

Preparation of Benodanil Stock Solution (for in vitro assays)

This protocol describes the preparation of a 10 mg/mL stock solution of Benodanil in DMSO.

Materials:

-

Benodanil powder (≥98% purity)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

-

Pipettors and sterile filter tips

Procedure:

-

Tare a sterile, dry microcentrifuge tube or vial on an analytical balance.

-

Carefully weigh 10 mg of Benodanil powder into the tube.

-

Add 1.0 mL of anhydrous DMSO to the tube.

-

Cap the tube tightly and vortex thoroughly until the Benodanil is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution.

-

Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[3]

Preparation of Benodanil Working Solutions for In Vitro Antifungal Susceptibility Testing

This protocol outlines the preparation of working solutions by diluting the DMSO stock solution into a suitable fungal growth medium (e.g., Potato Dextrose Broth [PDB] or Agar [PDA]).

Materials:

-

Benodanil stock solution (10 mg/mL in DMSO)

-

Sterile fungal growth medium (liquid or molten agar)

-

Sterile tubes for serial dilutions

-

Pipettors and sterile filter tips

Procedure:

-

Thaw an aliquot of the Benodanil stock solution at room temperature.

-

Perform serial dilutions of the stock solution in sterile fungal growth medium to achieve the desired final concentrations for the assay.

-

Important: The final concentration of DMSO in the growth medium should not exceed a level that affects fungal growth (typically ≤1% v/v). A vehicle control (medium with the same final concentration of DMSO without Benodanil) must be included in the experiment.

-

-

For agar-based assays, add the appropriate volume of the diluted Benodanil solution to the molten agar (cooled to ~45-50°C) and mix well before pouring into petri dishes.

-

For broth microdilution assays, add the diluted Benodanil solutions to the wells of a microtiter plate, followed by the fungal inoculum.

In Vitro Antifungal Susceptibility Testing: A General Workflow